Dual TRPV1 Antagonism and NLRP3 Inflammasome Inhibition vs. Single-Target TRPV1 Antagonists
Lead compound 3q, constructed on the 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine scaffold, uniquely demonstrates dual pharmacological activity: potent TRPV1 antagonism (IC50 = 63.1 ± 9.6 nM) and concomitant NLRP3 inflammasome inhibition (IC50 = 348.9 ± 69.62 nM in THP-1 cells) [1]. By contrast, clinically and preclinically characterized TRPV1 antagonists such as Mavatrep (IC50 = 4.6 nM, TRPV1 only), AMG 517 (IC50 = 0.5 nM, TRPV1 only), and SB-366791 (IC50 = 5.7 nM, TRPV1 only) exhibit no reported NLRP3 inflammasome modulatory activity [2]. This dual mechanism enables simultaneous targeting of TRPV1-mediated neurogenic inflammation and NLRP3-dependent inflammatory signaling, a profile that single-target TRPV1 antagonists cannot achieve regardless of their superior TRPV1 potency.
| Evidence Dimension | TRPV1 antagonism IC50 plus NLRP3 inflammasome inhibition IC50 |
|---|---|
| Target Compound Data | TRPV1 IC50 = 63.1 ± 9.6 nM; NLRP3 IL-1β IC50 = 348.9 ± 69.62 nM (compound 3q) |
| Comparator Or Baseline | Mavatrep TRPV1 IC50 = 4.6 nM (no NLRP3 activity reported); AMG 517 TRPV1 IC50 = 0.5 nM (no NLRP3 activity); SB-366791 TRPV1 IC50 = 5.7 nM (no NLRP3 activity) |
| Quantified Difference | 3q is ~10- to 100-fold less potent on TRPV1 than single-target comparators, but uniquely provides NLRP3 inhibition (IC50 = 348.9 nM) that is absent in all comparators |
| Conditions | Human TRPV1 expressed in HEK293 cells (capsaicin-induced Ca2+ influx assay); NLRP3 inflammasome activation in THP-1 cells (IL-1β secretion) |
Why This Matters
Scientific selection requires a scaffold that enables dual TRPV1/NLRP3 pharmacology; procurement of single-target scaffolds forfeits the NLRP3 dimension entirely.
- [1] Liu, C., et al. (2025). Bioorganic & Medicinal Chemistry, 131, 118415. View Source
- [2] GLPBIO. (n.d.). Mavatrep: Potent, orally bioavailable TRPV1 antagonist (IC50 = 4.6 nM). View Source
